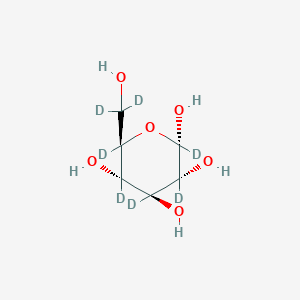

alpha-D-glucose-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1/i1D2,2D,3D,4D,5D,6D |

InChI Key |

WQZGKKKJIJFFOK-KKGCZVNTSA-N |

Isomeric SMILES |

[2H][C@@]1([C@]([C@@](O[C@]([C@]1([2H])O)([2H])O)([2H])C([2H])([2H])O)([2H])O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of alpha-D-Glucose-d7

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-Glucose-d7, a deuterated isotopologue of alpha-D-glucose, serves as a critical tool in metabolic research, particularly in studies involving glycolysis, gluconeogenesis, and de novo lipogenesis. Its isotopic labeling allows for the tracing of glucose metabolism in various biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization and use, and visualizations of relevant metabolic pathways and experimental workflows.

Chemical and Physical Properties

The deuteration of alpha-D-glucose at seven positions results in a molecule with a higher molecular weight than its non-deuterated counterpart, which is the basis for its utility as a metabolic tracer. The key chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White to off-white solid powder | [1] |

| Melting Point | 150-152 °C (decomposes) | [2][3][4] |

| Optical Activity | [α]25/D +52.0° (c = 2 in H2O with trace NH4OH) | [2][3] |

| Isotopic Purity | ≥ 97 atom % D | [2][3] |

| Storage Temperature | Room temperature or 2-8 °C | [2][3][5] |

Table 2: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | (2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol | [6] |

| Molecular Formula | C₆H₅D₇O₆ | [2][3][7] |

| Molecular Weight | 187.20 g/mol | [2][3][5][6] |

| CAS Number | 23403-54-5 | [2][3] |

| Solubility | Soluble in water and DMSO | [2][3][8] |

Experimental Protocols

The following sections detail standardized methodologies for the characterization of this compound and its application in metabolic research.

Determination of Melting Point

The melting point of a crystalline solid such as this compound can be determined using a capillary melting point apparatus.

-

Objective: To determine the temperature range over which the solid melts to a liquid.

-

Apparatus: Melting point apparatus, capillary tubes, mortar and pestle.

-

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample has melted. This range is the melting point.

-

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility can be performed through simple dissolution tests.

-

Objective: To determine the solubility of this compound in various solvents.

-

Apparatus: Test tubes, vortex mixer, analytical balance.

-

Procedure:

-

Weigh a specific amount of this compound (e.g., 10 mg) and place it in a test tube.

-

Add a small, measured volume of the solvent (e.g., 1 mL of water or DMSO) to the test tube.

-

Vortex the mixture for 30-60 seconds to facilitate dissolution.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has completely dissolved, the compound is considered soluble under these conditions. If not, the process can be repeated with a smaller amount of solute or a larger volume of solvent to estimate the solubility.

-

NMR Spectroscopy for Structural Confirmation and Isotopic Enrichment

NMR spectroscopy is a powerful tool for confirming the structure and determining the level of deuterium incorporation in this compound.

-

Objective: To obtain a ¹H NMR spectrum to confirm the molecular structure and assess isotopic labeling.

-

Apparatus: NMR spectrometer, NMR tubes, deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Procedure:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortexing or gentle heating may be applied if necessary.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire a ¹H NMR spectrum. The absence or significant reduction of proton signals at the deuterated positions confirms the isotopic labeling.

-

The instrument's deuterium lock will utilize the deuterated solvent to stabilize the magnetic field.

-

Mass Spectrometry for Metabolic Tracing

Mass spectrometry is a key technique for tracing the metabolic fate of this compound in biological systems.

-

Objective: To detect and quantify the incorporation of deuterium from this compound into downstream metabolites.

-

Apparatus: Mass spectrometer (e.g., GC-MS or LC-MS), equipment for sample extraction.

-

Procedure:

-

Cell Culture and Labeling: Culture cells in a medium where standard glucose is replaced with this compound. The duration of labeling will depend on the metabolic pathway of interest.

-

Metabolite Extraction: After the desired labeling period, quench the metabolism rapidly (e.g., with liquid nitrogen) and extract the metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Sample Preparation: Prepare the extracted metabolites for mass spectrometry analysis. This may involve derivatization for GC-MS or simple resuspension in an appropriate solvent for LC-MS.

-

Mass Spectrometry Analysis: Analyze the samples using a mass spectrometer. The increased mass of metabolites due to the incorporation of deuterium will allow for their detection and quantification, providing insights into metabolic fluxes.

-

Visualizations

The following diagrams illustrate key metabolic pathways involving glucose and a typical experimental workflow for using this compound as a metabolic tracer.

Conclusion

This compound is an invaluable tool for researchers in the fields of metabolism, drug development, and biomedical science. Its well-defined chemical and physical properties, coupled with established analytical techniques like mass spectrometry and NMR, enable detailed investigation of metabolic pathways in both in vitro and in vivo systems. This guide provides the foundational information required for the effective utilization of this powerful isotopic tracer in a research setting.

References

- 1. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. magritek.com [magritek.com]

- 5. Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sites.bu.edu [sites.bu.edu]

- 7. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. youtube.com [youtube.com]

alpha-D-glucose-d7 structural formula and molecular weight.

An In-depth Technical Guide to alpha-D-glucose-d7

This technical guide provides a comprehensive overview of the structural and molecular properties of this compound, a deuterated isotopologue of alpha-D-glucose. This information is intended for researchers, scientists, and professionals in the field of drug development and metabolic research who utilize stable isotope-labeled compounds.

Introduction

This compound is a stable isotope-labeled form of alpha-D-glucose where seven hydrogen atoms have been replaced by deuterium atoms.[1][2] This labeling makes it a valuable tool in various research applications, particularly as a tracer in metabolic studies and for quantitation in pharmacokinetic analyses.[2] The incorporation of deuterium can influence the metabolic and pharmacokinetic profiles of molecules, a property that is leveraged in drug development.[1][2]

Structural Formula

The structural formula of this compound is identical to that of alpha-D-glucose in terms of its atomic connectivity and stereochemistry. The key difference is the isotopic substitution at seven specific positions.

The systematic IUPAC name for this compound is (2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol .[3] This name indicates that one deuterium atom is attached to each of the carbon atoms of the pyranose ring (C2, C3, C4, C5, and C6), and two deuterium atoms are attached to the exocyclic carbon atom (C6), replacing the hydrogens of the hydroxymethyl group.

The structure can be represented by the following SMILES notation: OC([2H])([2H])[C@]1([2H])--INVALID-LINK--[C@H]1O)O)O)O[2][4]

Molecular Weight and Formula

The quantitative properties of this compound are summarized in the table below, with the properties of its unlabeled counterpart provided for comparison.

| Property | This compound | alpha-D-glucose (unlabeled) |

| Molecular Formula | C₆H₅D₇O₆[1][2][5] | C₆H₁₂O₆[6][7] |

| Molecular Weight | 187.20 g/mol [2][3][4][5][8] | 180.16 g/mol [6][7] |

| CAS Number | 23403-54-5[1][2][5] | 492-62-6[6] |

Experimental Characterization Workflow

The determination of the structural formula and molecular weight of an isotopically labeled compound like this compound involves a standardized analytical workflow. This process ensures the correct molecular mass is confirmed and that the isotopic labels are in the correct positions. The following diagram illustrates a typical experimental workflow for the characterization of this compound.

Caption: Workflow for the characterization of this compound.

Methodological Details

-

Synthesis and Purification: The process begins with the chemical synthesis to incorporate deuterium atoms into the glucose molecule. Following synthesis, the product is purified, typically using High-Performance Liquid Chromatography (HPLC), to isolate this compound from reactants and byproducts.

-

Mass Spectrometry (MS): The purified compound is analyzed by high-resolution mass spectrometry to determine its exact molecular weight.[3] This confirms the successful incorporation of seven deuterium atoms, which results in a mass shift compared to the unlabeled compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Proton NMR is used to verify the positions of the deuterium labels. The absence of signals at specific chemical shifts, where protons would normally appear in alpha-D-glucose, confirms their replacement by deuterium.

-

¹³C NMR: Carbon-13 NMR helps to confirm the carbon skeleton of the molecule remains unchanged.

-

²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, providing definitive evidence of the location and number of deuterium atoms in the molecule.

-

-

Data Analysis: The data from MS and NMR are integrated to confirm the molecular weight, verify the precise location of the isotopic labels, and assess the overall purity of the synthesized compound. This leads to the final characterization of the this compound molecule.

References

- 1. This compound - Immunomart [immunomart.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C6H12O6 | CID 16217112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. D-グルコース-1,2,3,4,5,6,6-d7 97 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 6. α-D-Glucose [webbook.nist.gov]

- 7. alpha-D-glucose | Endogenous Metabolite | TargetMol [targetmol.com]

- 8. D-Glucose (1,2,3,4,5,6,6-D7, 97-98%) | C6H12O6 | CID 87229000 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Manufacturing of alpha-D-glucose-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, manufacturing processes, and applications of alpha-D-glucose-d7, a deuterated isotopologue of glucose. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for metabolic research and imaging.

Introduction

This compound is a form of glucose in which seven hydrogen atoms have been replaced by their stable isotope, deuterium.[1][2] This isotopic labeling makes it a valuable tracer for in vivo metabolic studies, as it can be distinguished from endogenous glucose by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4][5] Its primary applications lie in the fields of metabolic research, particularly in studying glucose metabolism, kinetics, and metabolic pathways such as glycolysis and gluconeogenesis, as well as in advanced imaging techniques like Deuterium Metabolic Imaging (DMI).[1][6][7][8][9][10]

Synthesis of this compound

The most common and effective method for the synthesis of perdeuterated glucose, including this compound, is through a catalyzed hydrogen-deuterium (H/D) exchange reaction. Raney nickel is a widely used catalyst for this purpose, facilitating the exchange of protons with deuterons from a deuterium-rich solvent, typically deuterated water (D₂O).

Synthesis Pathway

The general chemical transformation for the synthesis of this compound can be represented as follows:

Caption: Synthesis of this compound via Raney nickel-catalyzed H/D exchange.

Experimental Protocol

The following is a representative experimental protocol for the laboratory-scale synthesis of this compound, based on established methods for deuterating carbohydrates.

Materials:

-

alpha-D-glucose

-

Raney nickel (activated slurry in water)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Anhydrous ethanol

-

Diatomaceous earth

Procedure:

-

Catalyst Preparation: An aqueous slurry of Raney nickel is washed several times with D₂O to replace the water. This is a critical step to ensure a high level of deuterium incorporation.

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, alpha-D-glucose is dissolved in D₂O. The D₂O-washed Raney nickel is then added to the solution.

-

H/D Exchange Reaction: The reaction mixture is heated to reflux with vigorous stirring. The reflux is maintained for an extended period, typically 24-72 hours, to allow for maximum H/D exchange. The exact duration can be optimized based on the desired level of deuteration.

-

Catalyst Removal: After cooling to room temperature, the reaction mixture is filtered through a pad of diatomaceous earth to remove the Raney nickel catalyst. The filter cake is washed with a small amount of D₂O to recover any remaining product.

-

Solvent Removal: The D₂O is removed from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is co-evaporated with anhydrous ethanol several times to remove any residual D₂O. The final product is then dried under high vacuum to yield this compound as a white solid.

Note: This protocol is a general guideline. Optimization of reaction time, temperature, and catalyst loading may be necessary to achieve the desired isotopic enrichment and yield.

Manufacturing Process

The industrial-scale manufacturing of this compound follows the same fundamental principles as the laboratory synthesis but with significant modifications for scale-up, process control, and quality assurance.

Manufacturing Workflow

Caption: A generalized workflow for the industrial manufacturing of this compound.

Key considerations for large-scale manufacturing include:

-

Reactor Design: Jacketed glass or stainless steel reactors are used to allow for precise temperature control during the exothermic H/D exchange reaction.

-

Catalyst Handling and Recovery: Efficient systems for catalyst filtration and recovery are essential for process economy and safety.

-

Solvent Recovery: Large-scale solvent recovery systems are employed to recycle the expensive D₂O.

-

Process Automation: Automation of process parameters such as temperature, pressure, and stirring rate ensures batch-to-batch consistency.

-

Quality Control: Stringent in-process and final product quality control is performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and NMR to determine chemical purity and isotopic enrichment.[3][4][5]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. The values are representative and can vary depending on the specific reaction conditions and scale.

| Parameter | Typical Value | Analysis Method |

| Chemical Purity | > 98% | GC-MS, HPLC |

| Isotopic Enrichment | > 97 atom % D | GC-MS, NMR |

| Yield (Lab Scale) | 70-90% | Gravimetric |

| Appearance | White crystalline solid | Visual |

Applications in Research and Development

This compound is a powerful tool for elucidating metabolic pathways and quantifying metabolic fluxes.

Metabolic Signaling Pathway

When introduced into a biological system, this compound follows the same metabolic pathways as natural glucose. Its deuterated nature allows for the tracing of its metabolic fate.

Caption: Metabolic fate of this compound in key cellular pathways.

Experimental Workflow for Metabolic Studies

A typical experimental workflow for using this compound in metabolic studies is outlined below.

Caption: A standard experimental workflow for metabolic studies using this compound.

This workflow typically involves the administration of the deuterated glucose to the biological system, followed by the collection of samples at various time points. Metabolites are then extracted and analyzed by mass spectrometry or NMR to determine the extent and location of deuterium incorporation, providing insights into the activity of different metabolic pathways.

Conclusion

This compound is an indispensable tool in modern metabolic research. The synthesis and manufacturing of this stable isotope-labeled compound, primarily through Raney nickel-catalyzed H/D exchange, have been refined to produce high-purity and highly enriched material. Its application in tracing the metabolic fate of glucose continues to provide valuable insights into the pathophysiology of various diseases and the mechanism of action of novel therapeutics, making it a cornerstone for advancements in drug development and biomedical research.

References

- 1. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Measuring deuterium enrichment of glucose hydrogen atoms by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quantitation of positional isomers of deuterium-labeled glucose by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. metsol.com [metsol.com]

- 7. researchgate.net [researchgate.net]

- 8. metsol.com [metsol.com]

- 9. cds.ismrm.org [cds.ismrm.org]

- 10. German Clinical Trials Register [drks.de]

How to determine the isotopic enrichment of alpha-D-glucose-d7?

An in-depth technical guide to determining the isotopic enrichment of alpha-D-glucose-d7 for researchers, scientists, and drug development professionals.

Introduction

This compound (α-D-glucose-d7) is a deuterated isotopologue of glucose where seven hydrogen atoms have been replaced by deuterium. It is a crucial tracer in metabolic research, enabling scientists to track glucose metabolism in vivo and in vitro without the use of radioactive isotopes. Accurately determining the isotopic enrichment of this tracer is paramount for the validity and precision of such studies. Isotopic enrichment refers to the percentage of molecules in a sample that contain the heavy isotope (deuterium) at the labeled positions. This guide provides a detailed overview of the primary analytical techniques and experimental protocols for quantifying the isotopic enrichment of this compound.

Core Analytical Methodologies

The two predominant analytical techniques for determining the isotopic enrichment of deuterated glucose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and requires specific sample preparation and data analysis approaches.

-

Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio (m/z). For this compound, the increased mass due to the seven deuterium atoms allows for its differentiation from the unlabeled glucose (d0). Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed method that provides high sensitivity and resolution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy distinguishes atomic nuclei based on their magnetic properties. ¹H NMR can be used to determine the degree of deuteration by observing the disappearance of signals at the labeled positions. Alternatively, ²H NMR can directly detect the deuterium nuclei.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive method for determining the isotopic enrichment of glucose. The following protocol outlines the derivatization of glucose to its aldonitrile acetate form, a volatile derivative suitable for GC-MS analysis.

3.1.1. Materials and Reagents

-

This compound sample

-

Unlabeled alpha-D-glucose standard

-

Pyridine

-

Hydroxylamine hydrochloride

-

Acetic anhydride

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

3.1.2. Derivatization Protocol

-

Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a glass reaction vial.

-

Oximation: Add 200 µL of a 2% (w/v) solution of hydroxylamine hydrochloride in pyridine. Seal the vial and heat at 90°C for 30 minutes. This step converts the aldehyde group of glucose to an oxime.

-

Acetylation: Cool the vial to room temperature and add 1 mL of acetic anhydride. Reseal the vial and heat at 90°C for 1 hour. This acetylates the hydroxyl groups.

-

Extraction: After cooling, add 1 mL of deionized water and vortex to mix. Add 1 mL of ethyl acetate and vortex for 1 minute to extract the derivatized glucose. Centrifuge to separate the layers.

-

Drying: Carefully transfer the upper ethyl acetate layer to a new vial containing anhydrous sodium sulfate to remove any residual water.

-

Analysis: The sample is now ready for injection into the GC-MS system.

3.1.3. GC-MS Instrumental Parameters

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Column: Agilent J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Oven Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 5°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-500

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H NMR spectroscopy can be used to determine isotopic enrichment by quantifying the reduction in signal intensity at the deuterated positions relative to a non-deuterated position or an internal standard.

3.2.1. Materials and Reagents

-

This compound sample

-

Deuterium oxide (D₂O) or DMSO-d₆

-

Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TMSP)

3.2.2. Sample Preparation Protocol

-

Dissolution: Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

-

Solvent Addition: Add 0.6 mL of D₂O or DMSO-d₆ to the NMR tube. If required, add a known amount of an internal standard.

-

Homogenization: Vortex the tube until the sample is completely dissolved.

3.2.3. NMR Instrumental Parameters

-

Spectrometer: Bruker Avance III 500 MHz NMR spectrometer or equivalent

-

Nucleus: ¹H

-

Temperature: 298 K

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 5 seconds

-

Pulse Sequence: zg30 or similar single-pulse experiment

Data Analysis and Presentation

GC-MS Data Analysis

For GC-MS data, the isotopic enrichment is determined by analyzing the mass spectrum of the derivatized glucose. The molecular ion region or specific fragment ions are monitored. For the aldonitrile acetate derivative, key fragments can be analyzed. The relative abundances of the d7-labeled (M+7) and unlabeled (M) ions are used to calculate the enrichment.

Isotopic Enrichment (%) = [Intensity(M+7) / (Intensity(M) + Intensity(M+7))] x 100

NMR Data Analysis

In ¹H NMR, the integral of the remaining proton signals at the deuterated positions is compared to the integral of a signal from a non-deuterated position or the internal standard.

Isotopic Enrichment (%) = [1 - (Integral of labeled position / Integral of unlabeled reference)] x 100

Data Summary

The following table provides a hypothetical comparison of results obtained from the two techniques:

| Analytical Technique | Parameter Measured | Result | Calculated Isotopic Enrichment |

| GC-MS | Relative abundance of m/z 319 (d0) and m/z 326 (d7) fragments | Ratio of 326/319 = 98.5/1.5 | 98.5% |

| ¹H NMR | Integral of H-1 proton vs. residual H-2 to H-6 protons | Ratio of H-1 integral to residual H-2 to H-6 integrals | 98.2% |

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflows and the logic behind the calculation of isotopic enrichment.

Caption: Workflow for determining isotopic enrichment using GC-MS.

Technical Guide: Recommended Storage and Stability Guidelines for alpha-D-Glucose-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions and stability considerations for alpha-D-glucose-d7. Given that specific, long-term stability studies on this compound are not extensively published, the following guidelines are based on information from suppliers, general knowledge of carbohydrate chemistry, and established protocols for the handling of stable isotopically labeled compounds and pharmaceutical substances.

Introduction to this compound

This compound is a stable, non-radioactive isotopically labeled form of alpha-D-glucose, where seven hydrogen atoms have been replaced with deuterium. This labeling makes it a valuable tracer for metabolic studies, particularly in mass spectrometry and NMR-based research, allowing for the tracking of glucose metabolism in vivo and in vitro. As a stable isotope-labeled compound, its chemical properties are nearly identical to its unlabeled counterpart, and therefore, its storage and handling requirements are similar, with a primary focus on preventing chemical degradation.

Recommended Storage Conditions

The stability of this compound is contingent on proper storage to prevent degradation. The compound is typically supplied as a solid powder or in a solution.

| Formulation | Storage Temperature | Additional Recommendations | Typical Shelf-Life (if unopened) |

| Solid (Powder) | Room Temperature (20-25°C) | Store in a tightly sealed container in a dry and dark place. Protect from moisture and light. | 3 years at -20°C, 2 years at 4°C (based on some supplier data) |

| In Solvent (e.g., DMSO, Water) | -20°C or -80°C | Store in tightly sealed vials to prevent solvent evaporation and contamination. For aqueous solutions, sterile filtration is recommended. | 6 months at -80°C, 1 month at -20°C (based on some supplier data) |

Note: The provided shelf-life information is based on typical supplier recommendations and may vary. It is crucial to refer to the Certificate of Analysis (CoA) provided by the specific supplier for lot-specific storage information and expiration dates.

Stability Profile and Potential Degradation Pathways

While deuterated compounds are generally stable, this compound is susceptible to the same degradation pathways as unlabeled glucose. The primary concerns are exposure to high temperatures, moisture, and reactive substances.

Temperature-Induced Degradation

At elevated temperatures, glucose can undergo caramelization, a complex series of reactions that involve the removal of water and the formation of various furan derivatives and colored polymers. This process is generally initiated at temperatures above 160°C.

Maillard Reaction

In the presence of amino acids, peptides, or proteins, this compound can undergo the Maillard reaction, a form of non-enzymatic browning. This reaction is initiated by the condensation of the carbonyl group of glucose with a free amino group.

Hygroscopicity

Carbohydrates like glucose are hygroscopic and can absorb moisture from the atmosphere. The presence of water can accelerate degradation reactions and may affect the physical properties of the solid material.

Caption: Factors influencing the degradation of this compound.

Experimental Protocols for Stability and Purity Assessment

Generic Stability Study Protocol

Objective: To assess the stability of this compound under defined storage conditions over a specified period.

Materials:

-

This compound (at least three different batches if possible)

-

Appropriate primary packaging (e.g., amber glass vials with inert caps)

-

Controlled environment chambers (for temperature and humidity)

-

Analytical instrumentation (e.g., HPLC-MS, GC-MS, NMR)

Methodology:

-

Initial Analysis (Time 0): Perform a comprehensive analysis of the initial material to establish baseline data for identity, purity, and physical characteristics.

-

Sample Storage: Store aliquots of the material in the intended primary packaging under the following conditions (as per ICH guidelines):

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

-

Accelerated: 0, 3, and 6 months

-

-

Analytical Tests: At each time point, perform the following tests:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Purity: Quantify the amount of this compound and any degradation products using a validated stability-indicating method (e.g., HPLC-MS or GC-MS).

-

Isotopic Enrichment: Verify the deuterium content using mass spectrometry or NMR.

-

Water Content: Determine the water content by Karl Fischer titration, especially if the substance is hygroscopic.

-

Analytical Methods for Purity Assessment

A variety of analytical techniques can be employed to assess the purity of this compound:

-

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)) can be used to separate and quantify non-chromophoric sugars.

-

Gas Chromatography-Mass Spectrometry (GC-MS) of derivatized glucose can provide information on both purity and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) can confirm the structure and assess for impurities.

-

Mass Spectrometry (MS) is crucial for determining the isotopic purity and identifying any degradation products.

Visualizations

Recommended Storage and Handling Workflow

Caption: Recommended workflow for storage and handling of this compound.

Metabolic Fate of Glucose

As a stable isotope-labeled analog, this compound follows the same primary metabolic pathways as its unlabeled counterpart. The major catabolic pathway is glycolysis.

Key differences between alpha-D-glucose-d7 and unlabeled alpha-D-glucose.

An In-depth Technical Guide to the Key Differences Between alpha-D-glucose-d7 and Unlabeled alpha-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of metabolic research and drug development, the ability to trace the fate of molecules through complex biological systems is paramount. Isotopic labeling, the practice of replacing one or more atoms of a compound with their isotope, is a cornerstone technique that enables this tracking. alpha-D-glucose, a primary energy source for most living organisms, is frequently studied using its isotopically labeled counterpart, this compound. In this deuterated version, seven hydrogen atoms (¹H) are replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[1][2][3] This seemingly subtle modification introduces profound yet predictable differences that researchers can exploit to gain unprecedented insights into metabolic pathways, cellular uptake, and biosynthetic activities.

This technical guide provides a comprehensive overview of the core distinctions between unlabeled alpha-D-glucose and this compound, focusing on their physicochemical and spectroscopic properties. It further details the experimental applications and protocols that leverage these differences, offering a valuable resource for professionals engaged in metabolic studies.

Core Differences: A Quantitative Comparison

The fundamental difference between the two molecules is the substitution of seven protons with deuterons. This results in a significant mass increase and subtle changes in other physical properties, which are crucial for their differentiation in experimental setups.

| Property | Unlabeled alpha-D-glucose | This compound | Data Source(s) |

| Molecular Formula | C₆H₁₂O₆ | C₆H₅D₇O₆ | [4][5][6] |

| Molecular Weight ( g/mol ) | 180.16 | 187.20 | [4][5][6][7] |

| Monoisotopic Mass (Da) | 180.063388 | 187.107325 | [4][5] |

| Appearance | White crystalline powder | White crystalline powder | [5] |

| Melting Point (°C) | 146 | Not specified, but expected to be very similar to unlabeled glucose | [5][8] |

| Solubility in Water | Highly soluble | Highly soluble | [5][8] |

Spectroscopic Distinctions and Their Implications

The isotopic substitution dramatically alters the spectroscopic signatures of the glucose molecule, forming the basis for its use as a metabolic tracer.

Mass Spectrometry (MS)

In mass spectrometry, the most evident difference is the mass shift. This compound is approximately 7 Daltons heavier than its unlabeled counterpart. This mass difference allows for the clear separation and quantification of the labeled glucose and its downstream metabolites from the endogenous (unlabeled) pool. By analyzing the mass isotopomer distribution in metabolites, researchers can trace the path of the deuterium atoms and thus quantify the metabolic fluxes through various pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is highly sensitive to the isotopic composition of a molecule.

-

¹H NMR: In a ¹H NMR spectrum of this compound, the signals corresponding to the seven deuterated positions are absent. This simplifies the spectrum and allows for unambiguous assignment of the remaining proton signals. Furthermore, the coupling patterns of protons adjacent to the deuterium-labeled carbons are altered.

-

²H NMR (Deuterium NMR): This technique can be used to directly detect the presence and location of deuterium atoms in metabolites derived from this compound, offering a non-invasive way to study glucose metabolism in vivo.[9]

-

¹³C NMR: The ¹³C NMR spectrum is also affected. Carbons bonded to deuterium will exhibit a different splitting pattern (due to C-D coupling) and may have slightly shifted chemical shifts compared to carbons bonded to protons.

Raman Spectroscopy

Raman spectroscopy detects molecular vibrations. The carbon-deuterium (C-D) bond has a characteristic vibrational frequency that falls in the "cell-silent" region of the Raman spectrum (around 2100-2200 cm⁻¹), where endogenous molecules like water, proteins, and lipids do not have strong signals.[10] This unique spectral window allows for the highly specific and sensitive detection of this compound and its metabolic products in living cells and tissues without the interference of background signals. This principle is the foundation for advanced imaging techniques like Stimulated Raman Scattering (SRS) microscopy.[10]

Applications in Research and Drug Development

The unique properties of this compound enable its use in a variety of powerful research applications.

Metabolic Flux Analysis (MFA)

Metabolic flux analysis is a critical tool for understanding how cells reprogram their metabolism in states of health and disease, such as cancer or diabetes.[11][12][13][14] By supplying cells with this compound and analyzing the distribution of deuterium in downstream metabolites using MS or NMR, researchers can calculate the rates (fluxes) of metabolic pathways.[11][12][14] This provides a dynamic view of cellular metabolism that is not attainable with static measurements of metabolite concentrations.

In Vivo Metabolic Imaging

Techniques such as Stimulated Raman Scattering (SRS) microscopy leverage the unique C-D vibrational signature of deuterated molecules to visualize metabolic processes in real-time.[10][15] When organisms are administered this compound, the deuterium is incorporated into newly synthesized macromolecules like lipids, proteins, and DNA.[10][16] SRS microscopy can then be tuned to the C-D frequency to create high-resolution images that map the spatial and temporal dynamics of glucose utilization and biosynthesis within tissues, offering profound insights into metabolic heterogeneity in environments like tumors.[10][16]

Internal Standards for Quantitation

In pharmacokinetic and metabolomic studies, this compound is often used as an internal standard for the accurate quantification of unlabeled glucose.[1][17] Since it co-elutes with unlabeled glucose in chromatographic separations and has nearly identical ionization efficiency in mass spectrometry, but is clearly distinguishable by its mass, it can correct for variations in sample preparation and instrument response, leading to more precise and reliable measurements.

Experimental Protocols

Protocol 1: Metabolic Flux Analysis via LC-MS

This protocol outlines a general workflow for tracing the metabolism of this compound in cultured cells.

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency under standard conditions.

-

Replace the standard glucose-containing medium with a medium where the glucose is replaced with this compound at the same concentration.

-

Incubate the cells for a time course sufficient to achieve isotopic steady-state in the metabolites of interest (typically several hours to 24 hours).

-

-

Metabolite Extraction:

-

Rapidly wash the cells with ice-cold saline to remove extracellular medium.

-

Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) to the cell culture plate.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate at high speed to pellet protein and cell debris.

-

Collect the supernatant containing the polar metabolites.

-

-

LC-MS Analysis:

-

Analyze the metabolite extract using a liquid chromatography-mass spectrometry (LC-MS) system.

-

Use a suitable chromatography method (e.g., HILIC for polar metabolites) to separate the compounds.

-

Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode to detect the mass isotopologues of the target metabolites.

-

-

Data Analysis:

-

Identify and integrate the peak areas for each mass isotopologue of a given metabolite.

-

Correct for the natural abundance of isotopes.

-

Use the resulting mass isotopomer distributions to calculate metabolic fluxes using specialized software (e.g., INCA, Metran).

-

Protocol 2: SRS Imaging of De Novo Lipogenesis

This protocol describes how to visualize the incorporation of glucose-derived carbons into lipids using this compound.

-

Cell/Tissue Labeling:

-

For cell culture, replace the medium with one containing this compound as described above.

-

For animal studies, provide drinking water containing this compound for a specified period (e.g., several days).[10]

-

-

Sample Preparation:

-

For cultured cells, wash with PBS and fix with a suitable fixative (e.g., 4% paraformaldehyde).

-

For animal studies, harvest the tissue of interest and prepare cryosections or fresh tissue slices.

-

-

SRS Microscopy:

-

Use a stimulated Raman scattering microscope equipped with two lasers (Pump and Stokes).

-

Tune the energy difference between the two lasers to match the vibrational frequency of the C-D bond (typically around 2142 cm⁻¹ for lipids).[10]

-

Acquire images by scanning the sample. The signal intensity at each pixel will be proportional to the concentration of C-D bonds, and thus the amount of newly synthesized lipids from the deuterated glucose.

-

-

Image Analysis:

-

Process the raw images to remove any background noise.

-

Quantify the SRS signal intensity in different regions of interest to compare the rates of de novo lipogenesis.

-

Visualizations

Caption: General workflow for isotopic tracer experiments.

Caption: Simplified glycolysis showing deuterium propagation.

Caption: Relationship between properties and applications.

Conclusion

This compound is more than just a heavier version of glucose; it is a powerful tool that unlocks the ability to observe and quantify the dynamics of metabolism. The key differences in mass and spectroscopic properties between the labeled and unlabeled forms are not mere chemical curiosities but are the very features that enable sophisticated experimental techniques. From quantifying pathway fluxes in cancer cells to imaging macromolecule synthesis in living organisms, this compound provides researchers, scientists, and drug development professionals with a versatile and indispensable probe to unravel the complexities of biological systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C6H12O6 | CID 16217112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Alpha-D-Glucose | C6H12O6 | CID 79025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. α-D-Glucose [webbook.nist.gov]

- 7. D-Glucose (Dâ, 97-98%)- Cambridge Isotope Laboratories, DLM-2062-0.5 [isotope.com]

- 8. Glucose - Wikipedia [en.wikipedia.org]

- 9. 1H magnetic resonance spectroscopic imaging of deuterated glucose and of neurotransmitter metabolism at 7 T in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spectral tracing of deuterium for imaging glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes [mdpi.com]

- 13. drziweidai.com [drziweidai.com]

- 14. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. communities.springernature.com [communities.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

The fundamental principles of using deuterium-labeled glucose in metabolic research.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and applications of deuterium-labeled glucose in metabolic research. Deuterium (²H), a stable isotope of hydrogen, serves as a powerful tracer to elucidate the intricate pathways of glucose metabolism in vivo. By replacing hydrogen atoms with deuterium on the glucose molecule, researchers can track its journey through various metabolic processes, providing invaluable insights into cellular bioenergetics and biosynthesis. This guide offers a comprehensive overview of the core methodologies, data interpretation, and practical applications of this technique.

Core Principles of Deuterium-Labeled Glucose Tracing

The use of deuterium-labeled glucose hinges on the ability to introduce a "heavy" isotope of hydrogen into the glucose molecule and subsequently detect its incorporation into downstream metabolites. This allows for the dynamic measurement of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway. Unlike methods that measure static metabolite concentrations, isotope tracing provides a dynamic view of metabolic activity.

The choice of deuterium labeling position on the glucose molecule is critical and depends on the specific metabolic pathway being investigated. For instance, [6,6-²H₂]-glucose is commonly used to trace glycolysis and the tricarboxylic acid (TCA) cycle, as the deuterium atoms are transferred to lactate and glutamate, respectively. Other labeling strategies, such as using deuterated water (D₂O), allow for the study of gluconeogenesis and de novo lipogenesis.

The detection of deuterium enrichment in metabolites is primarily achieved through two analytical techniques:

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying metabolites and quantifying the incorporation of deuterium by measuring the mass-to-charge ratio of the molecules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can distinguish between deuterated and non-deuterated molecules based on their distinct magnetic properties, providing information on the position of the deuterium label within the metabolite.

-

Deuterium Metabolic Imaging (DMI): This emerging in vivo imaging technique utilizes magnetic resonance spectroscopy (MRS) to non-invasively map the spatial distribution of deuterated glucose and its metabolites in three dimensions, offering a powerful tool for studying metabolic processes in intact organisms.[1]

Key Applications in Metabolic Research

Deuterium-labeled glucose tracing has a wide range of applications in understanding both normal physiology and the metabolic dysregulation that underlies various diseases.

Gluconeogenesis

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is a critical process for maintaining blood glucose homeostasis. Deuterated water (D₂O) is the tracer of choice for measuring gluconeogenesis.[2][3] When D₂O is administered, deuterium is incorporated into newly synthesized glucose molecules. By measuring the deuterium enrichment in plasma glucose and body water, the fractional contribution of gluconeogenesis to total glucose production can be calculated.[2][4]

Table 1: Fractional Gluconeogenesis Rates in Humans Under Different Conditions [4][5][6]

| Condition | Fractional Gluconeogenesis (%) |

| Post-absorptive (Healthy) | 40.7 ± 5.0 |

| Fasting (14 hours, Healthy) | 23 - 42 |

| Fasting (42 hours, Healthy) | 59 - 84 |

| Fasting (60 hours, Healthy) | ~94 |

| Type 2 Diabetes (Post-absorptive) | 65.7 ± 3.3 |

Glycolysis and the Tricarboxylic Acid (TCA) Cycle

Glycolysis, the breakdown of glucose to pyruvate, and the subsequent oxidation of pyruvate in the TCA cycle are central to cellular energy production. [6,6-²H₂]-glucose is a commonly used tracer to study these pathways. The deuterium atoms from [6,6-²H₂]-glucose are transferred to the methyl group of pyruvate and subsequently to lactate. If pyruvate enters the TCA cycle, the deuterium can be found in metabolites like glutamate and glutamine.[1] The ratio of deuterated lactate to deuterated glutamate can provide an index of the relative activities of glycolysis and the TCA cycle.[7]

Pentose Phosphate Pathway (PPP)

The pentose phosphate pathway is a crucial branch of glucose metabolism that produces NADPH, essential for reductive biosynthesis and antioxidant defense, and precursors for nucleotide synthesis. Specific isotopomers of glucose, such as [1,2-¹³C₂,6,6-²H₂]glucose, can be used to measure the relative fluxes through glycolysis and the PPP.[5] The differential labeling patterns in downstream metabolites, like lactate, allow for the deconvolution of the contributions from each pathway.[8]

Glycogen Synthesis

Hepatic and muscle glycogen synthesis are important for glucose storage. The incorporation of deuterium from labeled glucose, such as [6,6'-²H₂]-glucose, into glycogen can be monitored to assess the rate of glycogen synthesis.[9]

De Novo Lipogenesis

De novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors, primarily glucose. Deuterated water is a common tracer for measuring DNL. Deuterium from body water is incorporated into newly synthesized fatty acids. By measuring the deuterium enrichment in triglycerides, the rate of DNL can be quantified.[10][11]

Experimental Protocols

Measuring Gluconeogenesis using Deuterium Oxide (D₂O)

This protocol outlines the "average deuterium enrichment method" for determining fractional gluconeogenesis.

1. Tracer Administration:

-

Administer a bolus oral dose of D₂O (e.g., 1 g/kg body weight) to achieve an enrichment of 0.3-0.5% in total body water.[2][4]

2. Sample Collection:

-

Collect a baseline blood sample before D₂O administration.

-

Collect subsequent blood samples at timed intervals (e.g., 60-90 minutes post-administration) to ensure isotopic steady state.[3]

-

Collect urine or saliva samples to measure body water enrichment.[3]

3. Sample Preparation:

-

Separate plasma from blood samples by centrifugation.

-

For glucose analysis, deproteinize plasma samples (e.g., with ethanol).

-

Derivatize the extracted glucose to a volatile form suitable for GC-MS analysis, such as the penta-acetate derivative. This is achieved by reacting the dried glucose extract with a mixture of acetic anhydride and pyridine at 60°C.[12]

4. Analytical Measurement:

-

Measure the deuterium enrichment of body water from plasma, urine, or saliva using an appropriate method (e.g., isotope ratio mass spectrometry).

-

Measure the deuterium enrichment of the derivatized glucose using GC-MS. The analysis focuses on specific fragment ions that represent the glucose molecule.

5. Calculation of Fractional Gluconeogenesis:

-

The fractional gluconeogenesis (fGNG) is calculated as the ratio of the average deuterium enrichment in glucose to the deuterium enrichment in body water.[12]

Deuterium Metabolic Imaging (DMI) of Glucose Metabolism

This protocol provides a general workflow for a human DMI study using [6,6'-²H₂]-glucose.[9][13][14][15]

1. Subject Preparation:

-

Subjects should fast overnight prior to the study.[3]

2. Tracer Administration:

-

Administer an oral dose of [6,6'-²H₂]-glucose (e.g., 0.75 g/kg body weight) dissolved in water.[9][13]

3. DMI Data Acquisition:

-

Acquire a baseline DMI scan before glucose administration.

-

Perform dynamic 3D DMI scans at regular intervals (e.g., every 5-10 minutes) for up to 120-130 minutes post-administration to capture the uptake and metabolism of the labeled glucose.[9]

-

The acquisition is a 3D MR spectroscopic imaging (MRSI) study, where each spatial location yields a deuterium spectrum.[1]

4. Data Processing and Analysis:

-

Process the raw DMI data to generate metabolic maps.

-

Quantify the deuterium spectra at each voxel by spectral fitting to determine the concentrations of deuterated glucose, lactate, and glutamate/glutamine (Glx).[1]

-

The ratio of deuterated lactate to Glx can be used to assess the relative flux through glycolysis versus the TCA cycle.[1][7]

Data Presentation

Table 2: Deuterium Enrichment in Plasma Glucose and Metabolites from a DMI Study [13][15][16]

| Metabolite | Dose of [6,6'-²H₂]glucose | Peak Concentration (mM) | Time to Peak (minutes) |

| Brain | |||

| ²H-Glucose | 0.25 g/kg | ~1 | ~60-100 |

| 0.50 g/kg | ~1.1 | ~60-100 | |

| 0.75 g/kg | ~1.3 | ~60-100 | |

| ²H-Glutamate/Glutamine (Glx) | 0.25 g/kg | ~1.9 | >120 |

| 0.50 g/kg | ~2.3 | >120 | |

| 0.75 g/kg | ~2.5 | >120 | |

| ²H-Lactate | 0.75 g/kg | ~1.55 | ~120 |

| Liver | |||

| ²H-Glucose | 0.75 g/kg | Varies | ~100 |

Visualizations

Metabolic Pathways

The following diagrams illustrate the flow of deuterium from labeled glucose through key metabolic pathways.

Caption: Deuterium flow from [6,6-²H₂]-glucose through glycolysis and the TCA cycle.

Caption: Overview of the Pentose Phosphate Pathway with deuterium incorporation.

Experimental Workflows

Caption: General experimental workflow for a Deuterium Metabolic Imaging (DMI) study.

Conclusion

The use of deuterium-labeled glucose provides a powerful and versatile approach to quantitatively assess metabolic fluxes in vivo. Its applications span a wide range of research areas, from fundamental physiology to the study of complex diseases like cancer and diabetes. As analytical technologies, particularly Deuterium Metabolic Imaging, continue to advance, the insights gained from these methods will undoubtedly play an increasingly important role in drug development and personalized medicine. This guide provides a foundational understanding for researchers and scientists looking to incorporate this valuable technique into their metabolic research endeavors.

References

- 1. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. metsol.com [metsol.com]

- 4. Use of 2H2O for estimating rates of gluconeogenesis. Application to the fasted state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Item - Quantitation of gluconeogenesis in humans - Karolinska Institutet - Figshare [openarchive.ki.se]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Uncertainties in pentose-phosphate pathway flux assessment underestimate its contribution to neuronal glucose consumption: relevance for neurodegeneration and aging [frontiersin.org]

- 9. cds.ismrm.org [cds.ismrm.org]

- 10. Direct Visualization of De novo Lipogenesis in Single Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. metsol.com [metsol.com]

- 12. escholarship.org [escholarship.org]

- 13. dspace.library.uu.nl [dspace.library.uu.nl]

- 14. researchgate.net [researchgate.net]

- 15. Human Brain Deuterium Metabolic Imaging at 7 T: Impact of Different [6,6'-2H2]Glucose Doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]

A Technical Guide to Alpha-D-Glucose-d7: Commercial Availability and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of alpha-D-glucose-d7, a deuterated isotopologue of glucose, and its applications in scientific research, particularly in the fields of metabolic studies and drug development. This guide includes a comparative summary of commercial suppliers, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Commercial Suppliers and Availability

This compound is available from several commercial suppliers, offering various isotopic and chemical purities to suit diverse research needs. The following table summarizes the offerings from prominent suppliers.

| Supplier | Product Name | Catalog Number(s) | Isotopic Purity | Chemical Purity | Available Quantities |

| Sigma-Aldrich | D-Glucose-1,2,3,4,5,6,6-d7 | 552003 | 97 atom % D[1] | ≥99% (CP)[1] | 100 mg, 1 g, 5 g, 10 g, 20 g[1] |

| MedChemExpress | This compound | HY-128417S3 | Not specified | Not specified | 5 mg, 10 mg[2] |

| Cambridge Isotope Laboratories, Inc. | D-Glucose (D₇, 97-98%) | DLM-2062 | 97-98% | 98%[3] | 0.5 g, 1 g[3] |

| Genprice | This compound | 804-HY-128417S3 | Not specified | Not specified | Not specified |

Core Applications in Research

This compound serves as a powerful tracer in metabolic research due to the stable isotope label, which allows for the tracking of glucose metabolism through various pathways without the safety concerns associated with radioactive isotopes. Key applications include metabolic flux analysis, investigation of de novo lipogenesis, and advanced cellular imaging techniques.

Experimental Protocols

Metabolic Flux Analysis using Stable Isotope Tracers

Metabolic flux analysis (MFA) with stable isotopes like this compound is a crucial technique to quantify the rates of metabolic reactions within a biological system.[4]

Objective: To determine the flux through central carbon metabolism pathways, such as glycolysis and the pentose phosphate pathway (PPP).

Methodology:

-

Cell Culture: Culture cells of interest to a metabolic steady state in standard growth medium.

-

Isotope Labeling: Replace the standard medium with a medium containing this compound as the sole glucose source. The concentration should be similar to the original medium.

-

Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the deuterium label into various metabolites. This time will vary depending on the cell type and the pathways being studied.

-

Metabolite Extraction: Quench metabolic activity rapidly (e.g., with cold methanol) and extract intracellular metabolites.

-

Analytical Measurement: Analyze the isotopic enrichment of key metabolites (e.g., lactate, pyruvate, amino acids, and TCA cycle intermediates) using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5]

-

Data Analysis: Use computational modeling software to fit the measured labeling patterns to a metabolic network model and calculate the intracellular fluxes.[6]

De Novo Lipogenesis Assay

De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from non-lipid precursors, primarily carbohydrates. This compound can be used to trace the carbon backbone of glucose as it is incorporated into newly synthesized lipids.[7]

Objective: To quantify the rate of de novo lipogenesis in cells or in vivo.

Methodology:

-

Cell Culture or Animal Model: For in vitro studies, culture adipocytes or hepatocytes. For in vivo studies, administer this compound to the animal model, often through drinking water or injection.[8]

-

Labeling Period: Allow for a sufficient period for the labeled glucose to be metabolized and incorporated into the lipid pool.

-

Lipid Extraction: Harvest cells or tissues and perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

-

Lipid Analysis: Saponify the extracted lipids to release fatty acids. Derivatize the fatty acids (e.g., to fatty acid methyl esters - FAMEs) for analysis.

-

Mass Spectrometry: Analyze the isotopic enrichment in the newly synthesized fatty acids (e.g., palmitate, stearate) using gas chromatography-mass spectrometry (GC-MS).[9]

-

Quantification: Calculate the fractional contribution of glucose to the fatty acid pool based on the deuterium enrichment.

Stimulated Raman Scattering (SRS) Microscopy for Metabolic Imaging

SRS microscopy is a non-invasive imaging technique that can visualize the distribution of specific molecules in living cells and tissues. When cells are incubated with this compound, the deuterium label provides a unique vibrational signature in the cell-silent region of the Raman spectrum, allowing for the imaging of glucose uptake and metabolism.[10]

Objective: To visualize the spatial and temporal dynamics of glucose metabolism in living cells.

Methodology:

-

Cell Culture and Labeling: Culture cells on a microscope-compatible dish and replace the medium with one containing this compound.

-

SRS Imaging: Mount the dish on an SRS microscope. Tune the pump and Stokes laser beams to the Raman frequency of the C-D bond (around 2100-2200 cm⁻¹).

-

Image Acquisition: Acquire SRS images at different time points to observe the dynamics of glucose uptake and incorporation into macromolecules like lipids and glycogen.[11]

-

Image Analysis: Analyze the intensity and distribution of the SRS signal to quantify metabolic activity in different cellular compartments.

Signaling Pathways Involving Glucose Metabolism

The metabolism of glucose is intricately linked to various cellular signaling pathways that regulate cell growth, proliferation, and survival. Tracing glucose metabolism with this compound can provide insights into the activity of these pathways.

Insulin Signaling Pathway

Insulin is a key regulator of glucose homeostasis. The binding of insulin to its receptor triggers a signaling cascade that promotes glucose uptake and utilization.[12]

Pentose Phosphate Pathway (PPP)

The Pentose Phosphate Pathway is a fundamental metabolic pathway parallel to glycolysis. It is crucial for generating NADPH, which is required for reductive biosynthesis (e.g., fatty acid synthesis) and for protecting against oxidative stress, as well as for producing precursors for nucleotide synthesis.[13] The flux through the PPP can be assessed using specifically labeled glucose isotopes.[14]

References

- 1. D -Glucose-1,2,3,4,5,6,6-d7 D 97atom 23403-54-5 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. D-Glucose (Dâ, 97-98%)- Cambridge Isotope Laboratories, DLM-2062-1 [isotope.com]

- 4. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. metsol.com [metsol.com]

- 10. researchgate.net [researchgate.net]

- 11. columbia.edu [columbia.edu]

- 12. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]

- 13. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling precautions for alpha-D-glucose-d7.

An In-depth Technical Guide to the Safe Handling of alpha-D-Glucose-d7

This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and professionals in drug development. This compound is a deuterium-labeled form of alpha-D-glucose, used as a stable isotope tracer in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry.[1][2] While deuterium labeling does not typically alter the fundamental chemical hazards of a molecule, this guide adheres to best safety practices, referencing data from the non-labeled parent compound, alpha-D-glucose, as a primary safety surrogate.

Hazard Identification and Classification

Based on the safety data sheets (SDS) for the non-labeled analogue, alpha-D-glucose, the substance is generally considered to have a low hazard profile for standard industrial and laboratory handling.[3] However, as a fine powder, it may cause mild irritation upon contact.

-

Eye Contact : May cause mechanical eye irritation.[3]

-

Skin Contact : May cause mild skin irritation.[3]

-

Inhalation : Inhalation of dust may cause respiratory tract irritation.[3][4]

-

Ingestion : Not considered hazardous in normal industrial use, though ingestion of large quantities may cause digestive tract irritation.[3]

-

Chronic Effects : No chronic health effects have been identified.[3] In long-term animal studies, high dietary administration of D-glucose was associated with weight gain and some changes in benign neoplasms, likely due to metabolic and nutritional effects rather than direct toxicity.[5]

One SDS for a hydrated form of alpha-D-glucose classifies it as harmful if swallowed and a cause of skin, eye, and respiratory irritation.[4] Therefore, it is prudent to handle the compound as a potentially hazardous substance.

First Aid Measures

Standard first aid protocols should be followed in case of exposure.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention if irritation develops or persists. |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3] Wash clothing before reuse.[4] |

| Inhalation | Remove the individual from exposure to fresh air immediately.[3] If breathing is difficult, provide respiratory support. Seek medical attention if symptoms occur. |

| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water.[4] Seek medical attention if irritation or symptoms occur.[3] |

Handling and Storage

Proper engineering controls and safe work practices are essential to minimize exposure.

Handling:

-

Use with adequate ventilation to keep airborne concentrations low.[3]

-

Minimize dust generation and accumulation.[3]

-

Avoid contact with eyes, skin, and clothing.[3]

-

Do not ingest or inhale.[7]

-

Wash hands thoroughly after handling.[4]

-

Facilities should be equipped with an eyewash station and a safety shower.[3]

Storage:

-

Store in a tightly closed container.

-

Keep in a dry, well-ventilated place.

-

Recommended storage is at room temperature, away from light and moisture.[2][8]

-

Incompatible with strong oxidizing agents and strong acids.[7]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6] |

| Skin Protection | Wear appropriate chemical-resistant gloves to prevent skin exposure.[3] |

| Body Protection | Wear appropriate protective clothing, such as a lab coat, to minimize contact with skin.[3] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator is required when dusts are generated. |

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound and its parent compound.

| Property | Value | Source |

| Chemical Formula | C₆H₅D₇O₆ | |

| Molecular Weight | 187.20 g/mol | [9] |

| Appearance | White to off-white solid powder | [8] |

| Melting Point | 150-152 °C (decomposes) | |

| Purity | ≥98% | [8] |

| Isotopic Purity | ≥97 atom % D | |

| Storage Temperature | Room Temperature | [2] |

| CAS Number | 23403-54-5 | [9] |

Spill and Disposal Procedures

Spill Response:

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment as detailed in Section 4.

-

Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3]

-

Avoid actions that generate dust.[7]

-

Clean the affected area to remove any residual material.

Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocols

General Protocol for Preparing a Stock Solution

This protocol outlines a standard procedure for preparing a stock solution of this compound for use in cell culture, animal studies, or as a standard for analytical methods.

Materials:

-

This compound powder

-

Appropriate solvent (e.g., sterile water, DMSO, cell culture medium)

-

Calibrated analytical balance

-

Weighing paper or boat

-

Spatula

-

Sterile conical tubes or volumetric flasks

-

Vortex mixer or sonicator

-

Sterile filter (if for cell culture or in vivo use)

Procedure:

-

Preparation : Perform all operations within a chemical fume hood or a ventilated enclosure to minimize inhalation exposure. Don the appropriate PPE (lab coat, gloves, safety goggles).

-

Weighing : Place a sterile weigh boat on the analytical balance and tare it. Carefully weigh the desired amount of this compound powder using a clean spatula. Record the exact weight.

-

Solubilization : Transfer the powder to an appropriate sterile conical tube or volumetric flask. Add a portion of the desired solvent to the container.

-

Dissolving : Securely cap the container and dissolve the powder by vortexing or sonicating until the solution is clear. Gentle warming may be applied if solubility is an issue, provided it does not affect the compound's stability.

-

Final Volume Adjustment : Once fully dissolved, add the solvent to reach the final desired volume and concentration. Mix thoroughly to ensure homogeneity.

-

Sterilization (if applicable) : For biological applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

-

Storage : Store the final solution as recommended. For solutions in solvents, storage at -20°C or -80°C is often advised to maintain stability.[8]

-

Labeling : Clearly label the container with the compound name (this compound), concentration, solvent, date of preparation, and your initials.

-

Cleanup : Dispose of all contaminated materials (weigh boat, gloves, etc.) in the appropriate chemical waste stream. Clean all non-disposable equipment thoroughly.

Visualizations

Safe Handling Workflow for Deuterated Compounds

The following diagram illustrates the key stages and safety considerations for handling this compound in a laboratory setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. D-Glucose (Dâ, 97-98%)- Cambridge Isotope Laboratories, DLM-2062-1 [isotope.com]

- 3. westliberty.edu [westliberty.edu]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. D-glucose combined chronic toxicity and carcinogenicity studies in Sprague-Dawley rats and Syrian golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. alpha-D-glucose - CD BioSustainable [sustainable-bio.com]

- 9. This compound | C6H12O6 | CID 16217112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.co.uk [fishersci.co.uk]

A Technical Guide to the Application of alpha-D-glucose-d7 in Metabolic Research: Understanding the Impact of Deuterium's Natural Abundance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of alpha-D-glucose-d7, a stable isotope-labeled sugar, in metabolic studies. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the core principles, experimental methodologies, and data interpretation considerations, with a particular focus on the relevance of the natural abundance of deuterium.

The Natural Abundance of Deuterium: A Fundamental Consideration

Deuterium (²H or D), a stable isotope of hydrogen, is naturally present in the environment. Its nucleus contains one proton and one neutron, in contrast to the single proton in the nucleus of protium (¹H), the most common hydrogen isotope. This difference in mass forms the basis of its utility as a tracer in metabolic research. While its natural abundance is low, it is not negligible and must be accounted for in sensitive analytical techniques.

The concentration of deuterium varies slightly among different natural water sources due to isotopic fractionation during the water cycle. For instance, "light water" (containing ¹H) evaporates more readily than "heavy water" (containing ²H), leading to a concentration of deuterium in oceans and depletion in precipitation.

Table 1: Natural Abundance of Deuterium

| Parameter | Value | Reference(s) |

| General Abundance | Approximately 1 in 6,420 to 6,600 hydrogen atoms | [1][2] |

| Percentage of all Hydrogen Atoms | ~0.0156% | [2][3] |

| Abundance in Earth's Oceans (VSMOW) | ~155.76 ± 0.1 atoms per million hydrogen atoms (ppm) | [3][4] |

| Abundance in Temperate Climates | ~150 ppm | [2] |

| Abundance at the Equator | ~155 ppm | [2] |

| Abundance in Northern Canada | ~135 ppm | [2] |

| Concentration in the Adult Human Body | Approximately 120 to 140 ppm | [2] |

This baseline natural abundance is a critical factor in studies employing deuterated tracers like this compound. The analytical instruments used can detect these naturally occurring deuterium atoms. Therefore, to accurately quantify the incorporation of the deuterated tracer, the background signal from natural deuterium must be subtracted.

This compound: A Powerful Tracer for Metabolic Pathways

This compound is a form of glucose where seven hydrogen atoms have been replaced with deuterium atoms. This labeling makes it a powerful tool for tracing the metabolic fate of glucose in biological systems without the need for radioactive isotopes. Its applications are widespread in drug development and metabolic research, particularly in studying pathways like de novo lipogenesis, glycolysis, and the pentose phosphate pathway.

The primary advantage of using this compound lies in the fact that the carbon-deuterium (C-D) bond has a unique vibrational frequency that falls in a "silent" region of the Raman spectrum of biological samples (around 2100-2300 cm⁻¹), where there is minimal interference from endogenous molecules. This allows for highly specific detection and imaging.

Key Applications in Research

-

Metabolic Flux Analysis: Quantifying the rate of turnover of metabolites in a metabolic network.

-

De Novo Lipogenesis Imaging: Visualizing the synthesis of new lipids from non-lipid precursors.[5]

-

Glycogen Synthesis Monitoring: Tracking the incorporation of glucose into glycogen stores.[5]

-

Drug Development: Assessing the effect of therapeutic compounds on metabolic pathways.[1]

Experimental Protocols for this compound Studies